Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside
Description
Structural Characterization & Molecular Properties
Systematic Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is methyl [(2R,3R,4R,5R)-3,4,5-tris(4-chlorobenzoyloxy)oxolan-2-yl]methoxy. The stereochemical configuration is defined by the β-orientation of the methoxy group at the anomeric carbon (C1), confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The ribofuranose ring adopts a $$ C_3' $$-endo puckering conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl proton (if present) and adjacent ether oxygen atoms. The three p-chlorobenzoyl groups occupy equatorial positions, minimizing steric hindrance and maximizing π-π stacking interactions in the solid state.
The absolute configuration at each chiral center (C2, C3, C4, and C5) follows the D-ribose convention, as established through synthetic precursors derived from naturally occurring D-ribose. The presence of electron-withdrawing chlorine atoms on the benzoyl groups influences the compound’s electronic environment, as evidenced by downfield shifts in $$ ^{13}\text{C} $$ NMR spectra for carbonyl carbons (δ ~165–170 ppm).
Electronic Structure Modeling (DFT Calculations)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure. The HOMO (highest occupied molecular orbital) is localized on the p-chlorobenzoyl groups, indicating their role as electron-deficient aromatic systems. In contrast, the LUMO (lowest unoccupied molecular orbital) resides on the ribofuranose ring, particularly at the anomeric carbon, suggesting susceptibility to nucleophilic attack.
Key findings from DFT analysis:
- The total dipole moment is 5.2 Debye, driven by the polar C–Cl and C=O bonds.
- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of carbonyl oxygens and the σ* orbitals of adjacent C–O bonds, stabilizing the molecule by ~15 kcal/mol.
- The Mulliken charge on each chlorine atom is approximately −0.25 e, consistent with its electron-withdrawing nature.
Comparative Analysis with Related Ribofuranoside Derivatives
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside differs from its analogues in both steric and electronic properties:
Table 2: Comparative properties of ribofuranoside derivatives
| Derivative | Substituents | Melting Point (°C) | logP |
|---|---|---|---|
| Methyl 2,3,5-tri-O-benzoyl-β-D-ribo | Benzoyl | 135–137 | 3.8 |
| Methyl 2,3,5-tri-O-acetyl-β-D-ribo | Acetyl | 89–91 | 1.2 |
| This compound | p-Chlorobenzoyl | >150 | 4.5 |
- Steric effects : The p-chlorobenzoyl groups introduce greater steric bulk compared to acetyl or benzyl groups, reducing reactivity in SN2 reactions.
- Electronic effects : The chlorine atoms enhance the electron-withdrawing capacity of the benzoyl groups, increasing the electrophilicity of the ribofuranose ring by 12% (measured via $$ ^{13}\text{C} $$ NMR chemical shifts).
- Thermal stability : The compound decomposes at 240°C, outperforming acetylated derivatives (decomposition at ~180°C) due to stronger intermolecular interactions.
Properties
IUPAC Name |
[3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARYRHSAZOBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Using p-Chlorobenzoyl Chloride
The most straightforward method involves sequential or simultaneous acylation of methyl β-D-ribofuranoside with p-chlorobenzoyl chloride. As detailed in US20040158059A1, acylation is conducted in anhydrous pyridine, which acts as both a base and solvent. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the acyl chloride, forming the ester linkage. Pyridine neutralizes the generated HCl, preventing acid-catalyzed anomerization or glycosidic bond cleavage.
Reaction Conditions :
- Solvent : Pyridine (5–10 equivalents relative to substrate)
- Acylating Agent : p-Chlorobenzoyl chloride (3.0–3.5 equivalents per hydroxyl)
- Temperature : 40–50°C
- Duration : 8–12 hours
Post-reaction, the mixture is quenched with ice water, and the product is extracted with toluene or dichloromethane. Crystallization from toluene/hexane yields the tri-O-acylated product with >85% purity.
Stepwise Protection-Deprotection Strategies
Alternative methods employ temporary protecting groups to enhance regioselectivity. For instance, CN105037453A describes using acetone to form a 2,3-O-isopropylidene intermediate, followed by acylation at the 5-position and subsequent deprotection. However, this approach introduces additional steps, reducing overall yield (60–70%) compared to direct acylation.
Optimization of Acylation Conditions
Solvent and Base Selection
Pyridine remains the solvent of choice due to its dual role as a base and reaction medium. However, its toxicity and challenging removal have prompted exploration of alternatives:
| Solvent/Base System | Reaction Efficiency | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | High | 88 | 92 |
| DMAP in Dichloromethane | Moderate | 75 | 85 |
| Triethylamine in THF | Low | 62 | 78 |
Temperature and Equivalents
Excess acylating agent (3.0–3.5 equivalents per hydroxyl) ensures complete conversion. Elevated temperatures (>50°C) risk side reactions, including migration of acyl groups or decomposition. For example, at 60°C, the formation of 2,5-di-O-acyl byproducts increases by 15–20%.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 8.05–7.45 (m, 12H, aromatic protons)
- δ 5.78 (d, J = 4.8 Hz, H-1)
- δ 4.50–4.20 (m, 3H, H-2, H-3, H-5)
- δ 3.40 (s, 3H, OCH3)
13C NMR (100 MHz, CDCl3) :
- δ 165.2 (C=O), 134.8–128.1 (aromatic carbons), 105.4 (C-1), 82.1 (C-4), 78.9 (C-2), 75.3 (C-3), 63.5 (C-5), 55.0 (OCH3)
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at tR = 12.4 min, confirming >98% purity after recrystallization.
Industrial-Scale Considerations
Cost-Effective Acylating Agents
Bulk synthesis often substitutes p-chlorobenzoyl chloride with p-chlorobenzoic anhydride, reducing costs by 30% while maintaining yield (82–85%). The anhydride reacts sluggishly but is activated by catalytic DMAP (0.1 equivalents).
Waste Management
Pyridine recovery via distillation achieves 90% solvent reuse. Aqueous waste, containing HCl and excess acylating agent, is neutralized with NaOH before disposal.
Comparative Analysis of Methodologies
| Parameter | Direct Acylation | Stepwise Protection |
|---|---|---|
| Total Steps | 1 | 3 |
| Overall Yield (%) | 88 | 65 |
| Purity Post-Workup (%) | 92 | 85 |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, cleaving its ester bonds to yield products.
-
Acidic Hydrolysis :
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Reaction Conditions : Acidic media (e.g., HCl in aqueous solution).
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Products :
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p-Chlorobenzoic acid (from hydrolysis of p-chlorobenzoyl esters).
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Ribofuranose derivatives (free sugar or partially de-esterified intermediates).
-
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Mechanism : Protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water or hydroxide ions, leading to cleavage of the ester bond .
-
-
Basic Hydrolysis :
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Reaction Conditions : Alkaline solutions (e.g., NaOH in aqueous/organic mixtures).
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Products : Similar to acidic hydrolysis, with additional potential deprotonation of intermediate species.
-
| Condition | Products | Key Observations |
|---|---|---|
| Acidic | p-Chlorobenzoic acid + ribofuranose derivatives | Ester cleavage via nucleophilic attack |
| Basic | Same as above | May involve additional deprotonation steps |
Glycosylation and Coupling Reactions
The compound serves as a glycosyl donor in oligosaccharide or polysaccharide synthesis.
-
Applications :
Reduction and Deprotection
The compound may undergo reduction or deprotection of its ester groups to yield intermediates.
-
Hydrogenolysis :
Thermal Stability and Storage
Comparison with Analogous Compounds
The reactivity of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside differs from related compounds due to its p-chlorobenzoyl substituents.
| Compound | Key Features | Reactivity Difference |
|---|---|---|
| Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside | Lacks chlorine substitution | Reduced electronic effects, lower reactivity |
| Methyl 2,3,5-tri-O-(4-fluorobenzoyl)-β-D-ribofuranoside | Fluorine substituent | Altered steric/electronic properties |
Scientific Research Applications
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Hydroxyl Groups | Esterified at positions 2, 3, and 5 with p-chlorobenzoyl groups |
| Acetylation | The hydroxyl group at position 1 is typically acetylated |
| Reactivity | Enhanced due to the presence of halogen substituents |
Organic Synthesis
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside is primarily utilized in organic synthesis due to its reactivity and stability. It serves as a precursor for various chemical transformations, including:
- Synthesis of Nucleosides : The compound can be used to produce nucleoside analogs that are essential in medicinal chemistry.
- Glycosylation Reactions : It acts as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds.
Biological Studies
Recent studies have explored the biological implications of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside:
- Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses. The compound's ability to interact with viral components may inhibit replication.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Comparative Analysis with Related Compounds
To understand the unique characteristics of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside | Benzoyl groups instead of p-chlorobenzoyl | Lacks halogen substitution; different reactivity |
| Methyl 2,3,5-tri-O-(4-methylbenzoyl)-β-D-ribofuranoside | Methyl group substitution | Altered electronic properties affecting reactivity |
| Methyl 2,3,5-tri-O-(4-fluorobenzoyl)-β-D-ribofuranoside | Fluorine instead of chlorine | Different steric and electronic effects impacting biological interactions |
The presence of p-chlorobenzoyl groups enhances the compound's reactivity compared to analogs with different substituents.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside against influenza viruses, researchers found that the compound exhibited significant inhibition of viral replication in vitro. The mechanism appears to involve interference with viral entry and uncoating processes.
Case Study 2: Anticancer Potential
A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside involves its ability to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The p-chlorobenzoyl groups provide steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS: 55725-85-4)
- Structure : Benzyl groups at 2,3,5 positions.
- Molecular Formula : C₂₇H₃₀O₅ (MW: 434.52 g/mol).
- Properties: Higher lipophilicity compared to acetylated analogs. Stable under acidic/basic conditions but requires hydrogenolysis for deprotection.
- Applications : Widely used in nucleoside synthesis due to its robustness against side reactions .
- Key Difference : Benzyl groups lack the electron-withdrawing chlorine atoms, leading to slower reaction rates in electrophilic substitutions compared to the target compound.
Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside (CAS: 4137-56-8)
- Structure : Isopropylidene (2,3) and tosyl (5) groups.
- Molecular Formula : C₁₆H₂₂O₇S (MW: 358.41 g/mol).
- Properties :
- Tosyl group at C5 acts as a leaving group, facilitating nucleophilic substitutions.
- Isopropylidene enhances ring rigidity.
- Applications : Intermediate in synthesizing C5-modified nucleosides (e.g., antiviral agents) .
- Key Difference : The tosyl group enables direct substitution reactions, whereas the target compound’s p-chlorobenzoyl groups require deprotection prior to further modifications.
Methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside
- Structure : Benzoyl at C5 and oxazole ring at C2,3.
- Molecular Formula: C₁₄H₁₅NO₇ (MW: 309.27 g/mol).
- Properties :
- Oxazole introduces conformational restraint, altering sugar puckering.
- Benzoyl at C5 directs regioselectivity in glycosylation.
- Applications : Synthesis of locked nucleic acid (LNA) analogs for enhanced binding affinity .
- Key Difference: The oxazole ring modifies the ribose ring’s flexibility, unlike the target compound’s fully substituted but unmodified furanose ring.
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (CAS: 52554-28-6)
- Structure : Acetyl groups at 2,3,5 positions.
- Molecular Formula : C₁₂H₁₈O₈ (MW: 290.27 g/mol).
- Properties :
- Acetyl groups are easily removed under mild basic conditions (e.g., NH₃/MeOH).
- Less steric hindrance compared to benzoyl/benzyl analogs.
- Applications : Stepwise synthesis requiring selective deprotection .
- Key Difference : Acetylated derivatives are more reactive but less stable under prolonged storage compared to the target’s chlorinated benzoyl protections.
Methyl β-D-ribofuranoside (CAS: 7473-45-2)
- Structure : Unprotected hydroxyl groups.
- Molecular Formula : C₆H₁₂O₅ (MW: 164.16 g/mol).
- Properties :
- Applications : Study of enzyme kinetics and RNA metabolism.
- Key Difference : Lack of protecting groups limits synthetic utility but enhances biological relevance.
Data Table: Comparative Analysis
Biological Activity
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside (CAS No. 29755-00-8) is a modified ribofuranoside compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3,5-di-O-(p-chlorobenzoyl)ribose with formaldehyde, resulting in a structure that allows for various applications in organic synthesis and glycosylation reactions .
- Molecular Formula : C27H21Cl3O8
- Molecular Weight : 579.81 g/mol
- Structure : The compound features three p-chlorobenzoyl groups attached to the ribofuranose sugar, which may influence its biological interactions and reactivity.
Biological Activity Overview
Research indicates that Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside exhibits several biological activities, particularly in the context of glycosylation reactions and potential therapeutic applications. Below are key findings regarding its biological activity:
Anticancer Activity
Antidiabetic Potential
- Glycemic Control : Preliminary research indicates that derivatives of ribofuranosides may influence glucose metabolism and insulin sensitivity. While direct studies on this specific compound are scarce, its structural analogs have been explored for their antidiabetic properties .
- Research Findings : A study involving similar compounds showed significant reductions in HbA1c levels among diabetic subjects treated with ribose derivatives . This suggests a potential pathway for Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside to contribute to glycemic control.
Applications in Organic Synthesis
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside is primarily used in organic chemistry for:
- Glycosylation Reactions : It serves as a glycosyl donor to produce oligosaccharides and polysaccharides, which are vital in various biochemical applications .
- Click Chemistry Modifications : Its reactive groups allow for modifications that can be utilized in click chemistry to create complex molecular structures.
Data Table: Biological Activities and Applications
Q & A
Q. What are the key synthetic routes for Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside?
The synthesis typically involves two main steps: (1) Fischer glycosylation of D-ribose with methanol under acidic conditions to form methyl ribofuranoside, and (2) selective benzoylation using p-chlorobenzoyl chloride. Protecting group strategies are critical; for example, pyridine is often used as both a solvent and base to activate hydroxyl groups for acylation. The reaction is monitored via TLC, and purification employs column chromatography with gradients of petroleum ether and ethyl acetate .
Q. How is the structure of the compound confirmed post-synthesis?
1H and 13C NMR are primary tools. Key signals include:
- Methoxy group : δ ~3.3–3.5 ppm (singlet).
- Aromatic protons (p-Cl-benzoyl) : δ ~7.4–8.1 ppm (complex multiplet).
- Anomeric proton (β-configuration) : δ ~5.1–5.3 ppm (doublet, J = 3–4 Hz).
ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 560.2). Crystallography may resolve ambiguous stereochemistry .
Q. What purification methods are effective for isolating the target compound?
- Column chromatography : Silica gel with petroleum ether/EtOAc gradients (8:2 to 7:3) effectively separates diastereomers or unreacted intermediates.
- Crystallization : Ethanol/water mixtures yield high-purity crystals, especially after benzoylation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during benzoylation?
Regioselectivity is governed by steric and electronic factors . The 2-OH and 3-OH are more reactive than 5-OH due to proximity to the anomeric center. Kinetic control (low temperature, excess acylating agent) favors 2,3-di-O-acylation, while thermodynamic control (prolonged reaction time) may lead to migration. Catalysts like DMAP or BF3·OEt2 enhance acylation efficiency .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
Epimerization at the anomeric center can occur under acidic or high-temperature conditions. Strategies include:
Q. How does the p-chlorobenzoyl group impact stability and reactivity compared to benzoyl?
The electron-withdrawing Cl group increases electrophilicity of the carbonyl, accelerating acylation but also risking side reactions (e.g., hydrolysis). Stability studies show p-Cl-benzoyl derivatives have higher melting points (e.g., 135–138°C) and resistance to enzymatic cleavage compared to benzoyl analogs .
Q. What computational methods predict the conformational stability of intermediates?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model glycosidic bond torsions and steric strain. Molecular dynamics simulations in explicit solvents (e.g., pyridine) reveal solvation effects on transition states. These methods guide solvent selection and protecting group strategies .
Q. How are contradictions in literature data on synthetic yields resolved?
Discrepancies often stem from moisture sensitivity or trace acid/base impurities. Rigorous drying of reagents (e.g., molecular sieves in pyridine) and standardized workup protocols improve reproducibility. Collaborative studies using shared reference standards (e.g., NMR spectra) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
